1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione
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Overview
Description
1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a tert-butyl group and a methoxy group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of 4-tert-butylbenzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation reactions, with careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its biological activity and potential as a pharmaceutical precursor.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione would depend on its specific applications. In general, the compound’s effects are mediated by its interactions with molecular targets such as enzymes, receptors, or other proteins. The presence of the tert-butyl and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-Butylphenyl)-2-phenylethane-1,2-dione: Lacks the methoxy group, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)-2-phenylethane-1,2-dione: Lacks the tert-butyl group, influencing its chemical properties.
Benzil (1,2-diphenylethane-1,2-dione): A simpler compound without the tert-butyl and methoxy groups.
Properties
CAS No. |
166321-82-0 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)15-9-5-13(6-10-15)17(20)18(21)14-7-11-16(22-4)12-8-14/h5-12H,1-4H3 |
InChI Key |
WWCONKSQWFUTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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